molecular formula C12H10ClNO4S B11835115 N-(6-Chloronaphthalene-2-sulfonyl)glycine CAS No. 123090-06-2

N-(6-Chloronaphthalene-2-sulfonyl)glycine

Cat. No.: B11835115
CAS No.: 123090-06-2
M. Wt: 299.73 g/mol
InChI Key: DSOQMSYNBSAEGG-UHFFFAOYSA-N
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Description

2-(6-Chloronaphthalene-2-sulfonamido)acetic acid is an organic compound with the molecular formula C12H10ClNO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a sulfonamide group, which is known for its applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloronaphthalene-2-sulfonamido)acetic acid typically involves the reaction of 6-chloronaphthalene-2-sulfonyl chloride with glycine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloronaphthalene-2-sulfonamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Chloronaphthalene-2-sulfonamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloronaphthalene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloronaphthalene-2-sulfonamido)acetic acid is unique due to its combination of a naphthalene ring and a sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

123090-06-2

Molecular Formula

C12H10ClNO4S

Molecular Weight

299.73 g/mol

IUPAC Name

2-[(6-chloronaphthalen-2-yl)sulfonylamino]acetic acid

InChI

InChI=1S/C12H10ClNO4S/c13-10-3-1-9-6-11(4-2-8(9)5-10)19(17,18)14-7-12(15)16/h1-6,14H,7H2,(H,15,16)

InChI Key

DSOQMSYNBSAEGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)NCC(=O)O

Origin of Product

United States

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